molecular formula C8H15NO2 B13084289 Methyl (1S,2R)-1-amino-2-(propan-2-yl)cyclopropane-1-carboxylate CAS No. 765244-35-7

Methyl (1S,2R)-1-amino-2-(propan-2-yl)cyclopropane-1-carboxylate

Cat. No.: B13084289
CAS No.: 765244-35-7
M. Wt: 157.21 g/mol
InChI Key: WUSFTPRVCOZISP-SVRRBLITSA-N
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Description

Methyl (1S,2R)-1-amino-2-(propan-2-yl)cyclopropane-1-carboxylate is a cyclopropane derivative characterized by its stereospecific (1S,2R) configuration, an amino group at position 1, a methyl ester at the carboxylate position, and an isopropyl substituent at position 2. This compound belongs to a class of strained-ring systems with applications in medicinal chemistry and agrochemicals due to their conformational rigidity and metabolic stability .

Properties

CAS No.

765244-35-7

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl (1S,2R)-1-amino-2-propan-2-ylcyclopropane-1-carboxylate

InChI

InChI=1S/C8H15NO2/c1-5(2)6-4-8(6,9)7(10)11-3/h5-6H,4,9H2,1-3H3/t6-,8+/m1/s1

InChI Key

WUSFTPRVCOZISP-SVRRBLITSA-N

Isomeric SMILES

CC(C)[C@H]1C[C@]1(C(=O)OC)N

Canonical SMILES

CC(C)C1CC1(C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-Methyl 1-amino-2-isopropylcyclopropanecarboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of an amino acid derivative with a cyclopropanating agent under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions. The process is designed to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-Methyl 1-amino-2-isopropylcyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different amine derivatives.

Scientific Research Applications

Chemistry

Building Block for Organic Synthesis:
Methyl (1S,2R)-1-amino-2-(propan-2-yl)cyclopropane-1-carboxylate serves as a valuable building block in the synthesis of complex organic molecules. Its chiral nature allows for the production of various stereochemically distinct compounds, which are essential in pharmaceuticals and agrochemicals.

Reactivity:
The compound can undergo several chemical reactions:

  • Oxidation: Converts to corresponding oxo derivatives.
  • Reduction: Forms different amine derivatives.
  • Substitution: Allows for the introduction of various functional groups.

Biological Applications

Enzyme Interaction:
Research indicates that this compound can modulate enzyme activity, influencing metabolic pathways crucial for physiological processes. It has shown potential as an inhibitor or modulator for enzymes involved in amino acid metabolism and neurotransmitter synthesis .

Case Study - Enzyme Inhibition:
In studies involving O-acetylserine sulfhydrylase (OASS), a key enzyme in cysteine biosynthesis, this compound demonstrated competitive inhibition characteristics with low micromolar dissociation constants .

Molecular Docking Studies:
In silico analyses have shown that this compound effectively binds to various target enzymes, indicating its potential role in metabolic pathways. For instance, docking studies with 1-aminocyclopropane-1-carboxylate oxidase suggest possible inhibition mechanisms relevant to ethylene biosynthesis in plants .

Industrial Applications

Fine Chemicals Production:
In industrial settings, this compound is utilized as an intermediate in the production of fine chemicals. Its unique structure enables the synthesis of specialized compounds required in various industrial processes.

Environmental Considerations:
The production methods are designed to maximize yield and purity while minimizing environmental impact, showcasing the compound's versatility and sustainability in chemical manufacturing.

Mechanism of Action

The mechanism of action of (1S,2R)-Methyl 1-amino-2-isopropylcyclopropanecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differentiating features:

Compound Name Substituents Stereochemistry Molecular Formula Molecular Weight Key Properties/Applications References
Methyl (1S,2R)-1-amino-2-(propan-2-yl)cyclopropane-1-carboxylate -NH₂, -COOCH₃, -CH(CH₃)₂ (1S,2R) C₉H₁₅NO₂ 191.23 (calculated) Hypothesized metabolic stability due to cyclopropane ring
Ethyl (1R,2R)-2-phenylcyclopropane-1-carboxylate (13a) -Ph, -COOCH₂CH₃ (1R,2R) C₁₂H₁₄O₂ 190.24 48% synthesis yield; phenyl group enhances lipophilicity
Ethyl (1S,2S)-2-(o-tolyl)cyclopropane-1-carboxylate (13c) -o-tolyl, -COOCH₂CH₃ (1S,2S) C₁₃H₁₆O₂ 204.27 78% yield; steric hindrance from o-tolyl may affect reactivity
Methyl (1S,2R)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate -CH₂CH₂OH, -COOCH₃ (1S,2R) C₇H₁₂O₃ 144.17 Hydroxyethyl increases polarity; used in life science applications
(1S,2S)-1-Amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid -NH₂, -CF₃, -COOH (1S,2S) C₅H₆F₃NO₂ 181.10 Trifluoromethyl enhances electronegativity and stability
(1R,2R)-2-(2-Chlorophenyl)cyclopropane-1-carboxylic acid -Cl-Ph, -COOH (1R,2R) C₁₀H₉ClO₂ 196.63 Chlorophenyl group may confer pesticidal activity

Physicochemical Properties

  • Lipophilicity: The XLogP3 value of 2.3 for (1S,2S)-1-({[(2-Methyl-2-propanyl)oxy]carbonyl}amino)-2-phenylcyclopropane-1-carboxylic acid () suggests moderate lipophilicity, whereas the phenyl-substituted analog in has a lower LogP (1.74). The target compound’s isopropyl group may increase lipophilicity compared to hydroxyethyl or carboxylic acid derivatives .
  • Polarity: The hydroxyethyl group in Methyl (1S,2R)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate () enhances water solubility, whereas the amino and isopropyl groups in the target compound may balance polarity and membrane permeability .

Biological Activity

Methyl (1S,2R)-1-amino-2-(propan-2-yl)cyclopropane-1-carboxylate, a chiral cyclopropane derivative, has garnered interest in various fields of biological research due to its unique structural properties and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyDetails
CAS No. 765244-35-7
Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
IUPAC Name This compound
InChI Key WUSFTPRVCOZISP-SVRRBLITSA-N

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound is believed to modulate enzyme activity and influence biochemical pathways crucial for various physiological processes. Its unique stereochemistry contributes to its binding affinity and specificity for these targets.

1. Enzyme Interaction

Research indicates that this compound can act as an inhibitor or modulator of various enzymes. For instance, it has shown potential in affecting metabolic pathways by interacting with enzymes involved in amino acid metabolism and neurotransmitter synthesis .

2. Anticancer Properties

Recent studies have explored the anticancer potential of cyclopropane derivatives, including this compound. The compound has been tested for cytotoxic effects against several cancer cell lines. Notably, it demonstrated significant activity in inducing apoptosis in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

3. Neuropharmacological Effects

This compound has been investigated for its neuropharmacological properties, particularly its interaction with voltage-gated calcium channels. Cyclopropyl analogs have shown promise in targeting the alpha(2)-delta subunit of these channels, which are implicated in pain modulation and neurological disorders .

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on FaDu hypopharyngeal tumor cells. The compound was found to induce apoptosis significantly more effectively than conventional chemotherapeutics, suggesting its potential as a novel anticancer agent.

Case Study 2: Neuropharmacological Research
In a study focusing on pain management, researchers found that cyclopropane derivatives including this compound exhibited enhanced binding to calcium channels compared to other known analgesics, indicating a possible new pathway for pain relief interventions.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other chiral cyclopropane derivatives:

Compound NameBiological Activity
(1R,2S)-Methyl 1-amino-2-isopropylcyclopropanecarboxylateModerate anticancer activity
(1S,2S)-Methyl 1-amino-2-isopropylcyclopropanecarboxylateLower binding affinity to calcium channels
(1R,2R)-Methyl 1-amino-2-isopropylcyclopropanecarboxylateSimilar enzyme inhibition profile

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